

Spectral Analysis of 2-(2-Hydroxyethoxy)-4-nitroaniline: A Technical Overview

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Compound of Interest

Compound Name: 2-(2-Hydroxyethoxy)-4-nitroaniline

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This technical guide addresses the spectral characteristics of **2-(2-Hydroxyethoxy)-4-nitroaniline**, a molecule of interest in various chemical and pharmaceutical research fields. Due to the limited availability of published spectral data specifically for **2-(2-Hydroxyethoxy)-4-nitroaniline**, this document provides a detailed analysis of closely related analogs, namely 2-methoxy-4-nitroaniline and 4-nitroaniline, to offer valuable comparative insights. The methodologies and spectral data for these analogs can serve as a foundational reference for the characterization of **2-(2-Hydroxyethoxy)-4-nitroaniline**.

Data Presentation: Spectral Data of Analogous Compounds

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral data for 2-methoxy-4-nitroaniline and 4-nitroaniline.

Table 1: ^1H and ^{13}C NMR Spectral Data of 2-Methoxy-4-nitroaniline

Parameter	^1H NMR (CDCl_3 , 300 MHz) δ (ppm)	^{13}C NMR (CDCl_3 , 75 MHz) δ (ppm)
Aromatic-H	7.75-7.85 (m, 2H)	-
Aromatic-H	6.85-6.95 (d, 1H)	-
-OCH ₃	3.95 (s, 3H)	56.0
Aromatic-C	-	152.5, 141.0, 126.0, 115.5, 114.0, 109.5
-NH ₂	4.6 (br s, 2H)	-

Note: NMR data for 2-methoxy-4-nitroaniline is compiled from publicly available spectral databases.

Table 2: IR and UV-Vis Spectral Data of 4-Nitroaniline

Spectroscopic Technique	Parameter	Value
IR Spectroscopy (KBr Pellet)	N-H Stretching	3480, 3360 cm^{-1}
NO ₂ Asymmetric Stretching	1505 cm^{-1}	
NO ₂ Symmetric Stretching	1335 cm^{-1}	
C-N Stretching	1305 cm^{-1}	
UV-Vis Spectroscopy (Ethanol)	λ_{max}	373 nm

Note: IR and UV-Vis data for 4-nitroaniline are based on established spectral data.^{[1][2]}

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented. These methodologies are standard in organic compound characterization and are applicable for the analysis of **2-(2-Hydroxyethoxy)-4-nitroaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Instrumentation:** Utilize a 300 MHz or higher field NMR spectrometer.
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ^{13}C . Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy

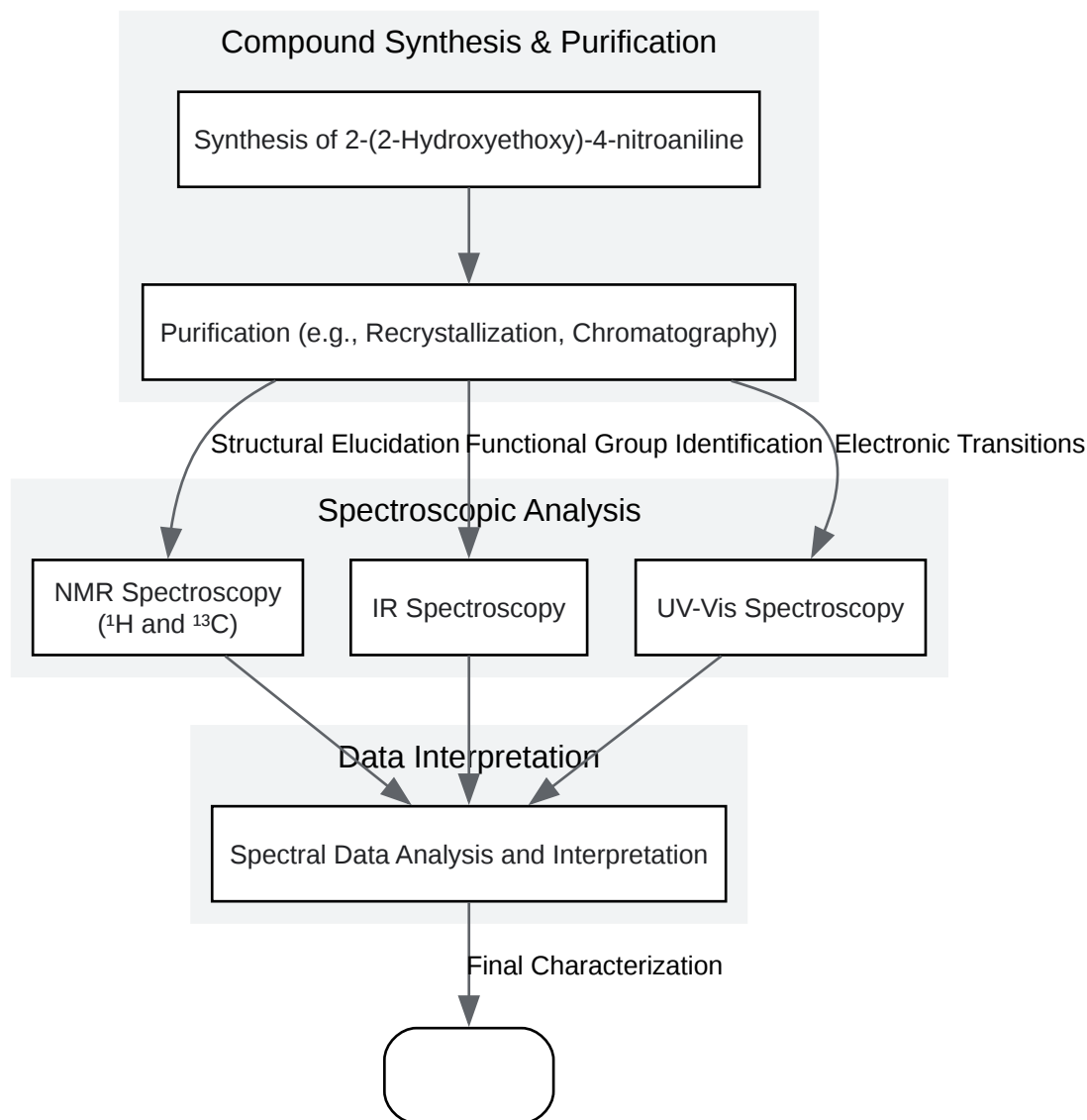
- **Sample Preparation (KBr Pellet Method):** Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum in the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$). The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λ_{max}).
- **Instrumentation:** Employ a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Scan the sample across the UV-Vis range (typically 200-800 nm). Record the wavelength of maximum absorbance (λ_{max}).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of an organic compound like **2-(2-Hydroxyethoxy)-4-nitroaniline**.



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Caption: Experimental workflow for the synthesis and spectroscopic characterization of **2-(2-Hydroxyethoxy)-4-nitroaniline**.

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References

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